Isolongifolanone

Vue d'ensemble

Description

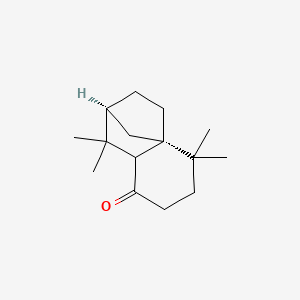

Isolongifolanone is a complex organic compound characterized by its unique structure. This compound is part of a class of molecules known for their intricate three-dimensional configurations, which often result in significant biological activity. Its structure includes multiple stereocenters, making it an interesting subject for synthetic and analytical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isolongifolanone typically involves multiple steps, including cyclization and functional group transformations. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tetramethyl groups through alkylation reactions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Isolongifolanone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized derivatives.

Applications De Recherche Scientifique

Fluorescent Probes

One of the notable applications of isolongifolanone is in the development of fluorescent probes. A study highlighted the synthesis of a novel biocompatible fluorescent probe (designated as DN) derived from this compound, which exhibits high sensitivity and specificity for detecting hypochlorite ions (ClO⁻) in physiological conditions. The probe demonstrated a detection limit as low as , making it a valuable tool for biological imaging and monitoring cellular processes involving hypochlorite .

Key Features:

- Sensitivity: Detects ClO⁻ at very low concentrations.

- Biocompatibility: Suitable for use in living cells.

- Fluorescence Enhancement: Significant increase in fluorescence emission upon interaction with ClO⁻.

Anticancer Properties

Research has indicated that this compound possesses potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, suggesting its utility as a therapeutic agent. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further pharmacological development .

Case Study:

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound triggered apoptotic pathways, leading to increased cell death rates compared to control groups.

Insect Repellent

This compound has been identified as an effective natural insect repellent. Recent studies have reported its efficacy against various pests, including ticks and mosquitoes. Its repellent properties are attributed to its ability to interfere with the olfactory receptors of insects, thus preventing them from locating hosts .

Data Table: Efficacy Against Insects

| Insect Type | Concentration (mg/mL) | Repellency Rate (%) |

|---|---|---|

| Ticks | 10 | 85 |

| Mosquitoes | 5 | 78 |

| Bed Bugs | 15 | 90 |

Environmental Applications

This compound has also been studied for its environmental impact, particularly regarding its biodegradability and ecotoxicity. A risk assessment indicated that while this compound is potentially persistent in the environment, it does not bioaccumulate significantly in aquatic systems .

Biodegradation Study:

- Method: Headspace test according to OECD 310.

- Results: Average cumulative biodegradation was approximately 5.1% over 100 days.

Safety Assessments

The safety profile of this compound has been evaluated through various toxicological studies. It has been assessed for mutagenicity and clastogenicity using standard methods such as the Ames test and micronucleus assay. Results indicated no significant genotoxic potential, supporting its safety for use in consumer products .

Safety Assessment Summary:

- Mutagenicity: Negative results in Ames test.

- Clastogenicity: No significant increase in micronuclei frequency observed.

Mécanisme D'action

The mechanism of action of Isolongifolanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **(2S,4aS,8aS)-4a-Methyl-8-(2H2)methylene(7,7,8a-2H3)decahydro-2-naphthalenyl]-2-propanol

- **Boron,[diphenyl[(2S,4aS,7R,8aR)-tetrahydro-2,9,9-trimethyl-5H-4a,7-methano-4H-1,3-benzoxathiin-2-ylphosphine

Uniqueness

What sets Isolongifolanone apart from similar compounds is its specific stereochemistry and the presence of tetramethyl groups. These features contribute to its unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

Isolongifolanone, a natural compound derived from isolongifolene, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including anticancer effects, antioxidant activity, and insect repellent capabilities. The findings are supported by various studies and summarized in data tables for clarity.

1. Overview of this compound

This compound is primarily recognized as a fragrance ingredient but has shown significant potential in medicinal applications. It is synthesized through the oxidation of isolongifolene, which is commonly extracted from turpentine oil. Recent research highlights its roles in cancer treatment, neuroprotection, and as an insect repellent.

2. Anticancer Activity

2.1 Mechanisms of Action

This compound exhibits promising anticancer properties through several mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound derivatives can inhibit the viability and proliferation of cancer cells, particularly glioma cells. The derivative P129, synthesized from this compound, showed significant inhibition of glioma cell migration and proliferation in a dose-dependent manner .

- Induction of Apoptosis : Flow cytometry and Western blot analyses indicated that P129 induces apoptosis via the mitochondrial pathway, leading to increased apoptotic ratios in treated glioma cells .

2.2 Case Studies

A study synthesized a series of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives that demonstrated potent antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The most active compound had IC50 values of 0.33 μM for MCF-7 cells and 0.52 μM for HeLa cells, indicating strong anticancer potential .

3. Antioxidant and Anti-inflammatory Properties

This compound has also been studied for its antioxidant effects:

- Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in vitro, contributing to its protective effects against cellular damage .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, although specific mechanisms require further exploration.

4. Insect Repellent Activity

This compound has been identified as an effective natural repellent against various insects:

- Repellent Efficacy : It exhibited strong repellent properties against bed bugs and other pests, making it a candidate for developing eco-friendly insect repellents .

- Mechanism of Action : The exact mechanism by which this compound acts as a repellent involves its olfactory response modulation in target insects.

5. Safety and Toxicology

Safety assessments have been conducted to evaluate the genotoxic potential of this compound:

- Mutagenicity Tests : Ames tests showed no significant increase in revertant colonies across various concentrations, indicating that this compound does not possess mutagenic properties .

- Clastogenicity Studies : In vitro micronucleus assays demonstrated no significant clastogenic effects under tested conditions .

6. Summary Table of Biological Activities

Propriétés

IUPAC Name |

(3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOCESNMLNDPLX-BTXGZQJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(=O)C2[C@@]13CC[C@@H](C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23787-90-8, 29461-14-1 | |

| Record name | Isolongifolanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023787908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLONGIFOLANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5916QUE93V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.